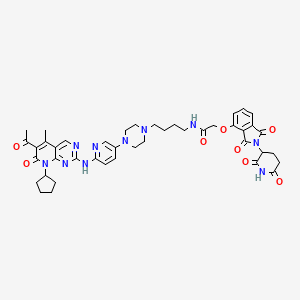

BSJ-03-204

説明

特性

IUPAC Name |

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N10O8/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMOCOWXLQOXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BSJ-03-204: A Technical Guide to its Mechanism of Action as a Selective CDK4/6 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-03-204 is a synthetic organic molecule that functions as a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system.[1][4] This document provides an in-depth technical overview of the mechanism of action of BSJ-03-204, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.

Core Mechanism of Action: Targeted Protein Degradation

BSJ-03-204 is a chimeric molecule composed of two key functional domains connected by a chemical linker:

-

A Palbociclib-based ligand: This portion of the molecule binds with high affinity to the ATP-binding pockets of CDK4 and CDK6.[4] Palbociclib is a well-established inhibitor of CDK4/6.

-

A Cereblon (CRBN) ligand: This moiety is based on an imide derivative and is designed to recruit the E3 ubiquitin ligase Cereblon.

The mechanism of action of BSJ-03-204 unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: Inside the cell, BSJ-03-204 simultaneously binds to both a CDK4 or CDK6 protein and the Cereblon E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by BSJ-03-204 allows the E3 ligase to tag the captured CDK4/6 protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for eliminating unwanted proteins.

A key feature of BSJ-03-204's design is its selectivity. It was specifically engineered to avoid the degradation of the transcription factors IKZF1 and IKZF3, a common off-target effect of some imide-based PROTACs.[2][3] This is achieved through a modification in the Cereblon ligand, where an oxylamide replaces the thalidomide aryl amine nitrogen.

Signaling Pathway and Biological Impact

CDK4 and CDK6 are crucial regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[1] They form complexes with D-type cyclins and phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. This phosphorylation releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.

By degrading CDK4 and CDK6, BSJ-03-204 effectively disrupts this pathway, leading to:

-

Reduced Rb Phosphorylation: The absence of active CDK4/6 prevents the hyperphosphorylation of Rb.

-

G1 Cell Cycle Arrest: Cells are unable to progress from the G1 to the S phase, leading to an accumulation of cells in the G1 phase.[2][4]

-

Anti-proliferative Effects: The halt in cell cycle progression ultimately inhibits the proliferation of cancer cells.[4]

The following diagram illustrates the mechanism of action of BSJ-03-204:

References

BSJ-03-204: A Technical Guide to a Selective CDK4/6 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BSJ-03-204, a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). BSJ-03-204 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of target proteins through the ubiquitin-proteasome system. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the molecule's mechanism of action and experimental workflows.

Core Concepts: PROTAC-Mediated Degradation

BSJ-03-204 is constructed from three key components: a ligand that binds to the target proteins (CDK4/6), a ligand for an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two moieties. This design allows BSJ-03-204 to act as a bridge, bringing CDK4/6 into close proximity with the Cereblon E3 ligase, leading to the ubiquitination and subsequent degradation of CDK4 and CDK6 by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for BSJ-03-204, focusing on its inhibitory activity and effects on cell proliferation.

| Target | IC50 (nM) [1][2][3][4] |

| CDK4/D1 | 26.9 |

| CDK6/D1 | 10.4 |

| Cell Line | Assay | Concentration Range | Treatment Duration | Observed Effect |

| Mantle Cell Lymphoma (MCL) Cell Lines | Anti-proliferative | 0.0001-100 µM | 3-4 days | Potent anti-proliferative effects |

| Granta-519 (MCL) | Cell Cycle Analysis | 1 µM | 1 day | Potent induction of G1 arrest |

| Wild-Type (WT) Cells | Protein Degradation | 0.1-5 µM | 4 hours | Selective degradation of CDK4/6 |

Mechanism of Action and Signaling Pathway

BSJ-03-204 leverages the cell's own protein disposal machinery to eliminate CDK4 and CDK6. The following diagram illustrates the mechanism of action.

Caption: Mechanism of BSJ-03-204-mediated CDK4/6 degradation.

The degradation of CDK4/6 leads to the inhibition of the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.

Caption: The CDK4/6 signaling pathway and the inhibitory effect of BSJ-03-204.

Experimental Protocols

The following are representative protocols for key experiments used to characterize BSJ-03-204. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Western Blotting for CDK4/6 Degradation

This protocol outlines the steps to assess the degradation of CDK4 and CDK6 in cultured cells following treatment with BSJ-03-204.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Granta-519, Jurkat) at an appropriate density in 6-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of BSJ-03-204 (e.g., 0.1, 1, 5 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Viability/Anti-proliferative Assay (MTT Assay)

This protocol measures the effect of BSJ-03-204 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cells (e.g., Jeko-1, Mino, Granta-519) in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of BSJ-03-204 in culture medium.

-

Treat the cells with the compound dilutions and a vehicle control.

-

Incubate for the desired duration (e.g., 3 or 4 days).

-

-

MTT Incubation:

-

Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with BSJ-03-204.

-

Cell Treatment and Harvesting:

-

Culture and treat cells with BSJ-03-204 (e.g., 1 µM for 24 hours) as described for western blotting.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

-

Cell Fixation:

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., PE-Texas Red).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Visualization

The following diagram provides a logical workflow for the characterization of a novel degrader like BSJ-03-204.

Caption: A typical experimental workflow for characterizing a PROTAC degrader.

References

The Emergence of Targeted Protein Degradation: A Technical Overview of BSJ-03-204 in Mantle Cell Lymphoma Research

For Immediate Release

A Deep Dive into the Selective CDK4/6 Degrader, BSJ-03-204, and its Application in Advancing Mantle Cell Lymphoma Therapeutic Strategies.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role and application of BSJ-03-204, a selective Palbociclib-based PROTAC (Proteolysis Targeting Chimera), in the context of mantle cell lymphoma (MCL) research. Mantle cell lymphoma is a B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1][2] This overexpression results in the dysregulation of the cell cycle, primarily through the activation of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] BSJ-03-204 represents a novel therapeutic approach by not just inhibiting, but actively degrading CDK4 and CDK6, offering a potent tool to dissect the cell cycle machinery in MCL.

Core Mechanism of Action: A PROTAC Approach

BSJ-03-204 is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] It is composed of a ligand that binds to CDK4/6 (derived from the CDK4/6 inhibitor Palbociclib) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[3] This dual binding facilitates the formation of a ternary complex between CDK4/6 and Cereblon, leading to the polyubiquitination of CDK4/6 and its subsequent degradation by the 26S proteasome. A key feature of BSJ-03-204 is its selectivity; it induces the degradation of CDK4 and CDK6 without affecting the levels of the lymphoid transcription factors IKZF1 and IKZF3.[3]

Below is a diagram illustrating the mechanism of action of BSJ-03-204.

Caption: Mechanism of BSJ-03-204-mediated CDK4/6 degradation.

Impact on Mantle Cell Lymphoma: Cell Cycle Arrest and Anti-Proliferative Effects

The degradation of CDK4/6 by BSJ-03-204 has significant downstream consequences on the cell cycle in MCL. CDK4/6, in complex with cyclin D1, phosphorylates the retinoblastoma protein (Rb).[1][4] Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes necessary for the G1 to S phase transition.[1] By degrading CDK4/6, BSJ-03-204 prevents the phosphorylation of Rb, leading to the sequestration of E2F and a subsequent arrest of the cell cycle in the G1 phase.[5] This G1 arrest ultimately inhibits the proliferation of MCL cells.[5]

The signaling pathway affected by BSJ-03-204 is depicted below.

Caption: The CDK4/6-Rb pathway in MCL and its inhibition by BSJ-03-204.

Quantitative Data Summary

BSJ-03-204 has demonstrated potent anti-proliferative activity across a panel of mantle cell lymphoma cell lines. The following table summarizes the half-maximal effective degradation concentration (ED50) values.

| Cell Line | BSJ-03-204 ED50 (nM) |

| Granta-519 | 1.8 |

| Jeko-1 | 2.9 |

| Mino | 4.6 |

| Rec-1 | 3.2 |

| Maver-1 | 5.1 |

| Data sourced from Jiang et al., Angew Chem Int Ed Engl, 2019.[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of BSJ-03-204's effects.

Cell Culture

The Granta-519 mantle cell lymphoma cell line can be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.[6][7] Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[6]

Anti-Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effects of BSJ-03-204 are assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5]

-

Cell Seeding: Seed MCL cells in opaque-walled 96-well plates at an appropriate density in 100 µL of culture medium.

-

Compound Treatment: Treat cells with a serial dilution of BSJ-03-204 (e.g., 0.0001-100 µM) for 3 to 4 days.[3]

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[8]

-

Assay Procedure:

-

Data Acquisition: Record luminescence using a plate reader.[8]

-

Data Analysis: Determine the ED50 values using a nonlinear regression curve fit with appropriate software (e.g., GraphPad Prism).[5]

Western Blot Analysis

Western blotting is used to confirm the degradation of CDK4/6 and assess the phosphorylation status of Rb.

-

Cell Treatment: Treat Granta-519 cells with 1 µM of BSJ-03-204 for 24 hours.[5]

-

Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies against CDK4, phospho-Rb (Ser780), and total Rb overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is employed to analyze the cell cycle distribution.[10]

-

Cell Treatment: Treat Granta-519 cells with 1 µM of BSJ-03-204 for 24 hours.[5]

-

Cell Fixation:

-

Staining:

-

Flow Cytometry:

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of BSJ-03-204 in mantle cell lymphoma cell lines.

References

- 1. Targeting CDK4/6 in mantle cell lymphoma - Lee - Annals of Lymphoma [aol.amegroups.org]

- 2. Dual targeting of CDK4/6 and Bcl-2 exhibits a potent antitumor effect on mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mantle cell lymphoma cells express predominantly cyclin D1a isoform and are highly sensitive to selective inhibition of CDK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Leibniz Institute DSMZ: Details [dsmz.de]

- 8. OUH - Protocols [ous-research.no]

- 9. ch.promega.com [ch.promega.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

An In-Depth Technical Guide to BSJ-03-204 and its Interaction with the E3 Ligase Cereblon

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-204 is a potent and selective heterobifunctional degrader that hijacks the E3 ubiquitin ligase cereblon (CRBN) to induce the proteasomal degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), BSJ-03-204 is comprised of a ligand that binds to CDK4/6, a linker, and a ligand that recruits CRBN. This molecule has demonstrated significant anti-proliferative effects in cancer cell lines, particularly in mantle cell lymphoma (MCL), by inducing G1 cell cycle arrest. A key feature of BSJ-03-204 is its engineered selectivity, which avoids the degradation of neosubstrates commonly targeted by other CRBN-recruiting immunomodulatory drugs (IMiDs), such as IKZF1 and IKZF3. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with BSJ-03-204's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative metrics that define the activity of BSJ-03-204.

Table 1: Biochemical Potency of BSJ-03-204

| Target | IC50 (nM) |

| CDK4/D1 | 26.9[1][2] |

| CDK6/D1 | 10.4[1][2] |

Table 2: Cellular Activity of BSJ-03-204 in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Lines | Activity | Concentration Range | Duration |

| Jeko-1, Mino, Granta-519, Rec-1, Maver-1 | Potent anti-proliferative effects | 0.0001-100 µM | 3-4 days[1] |

| Granta-519 | Potent induction of G1 arrest | 1 µM | 1 day[1] |

Table 3: Degradation Profile of BSJ-03-204 in Jurkat Cells

| Target Proteins | Degradation | Concentration Range | Duration | Cell Type |

| CDK4/6 | Yes | 0.1-5 µM | 4 hours | Wildtype (WT)[1] |

| IKZF1/3 | No | 0.1-5 µM | 4 hours | Wildtype (WT)[1] |

| CDK4/6 | No | Not Applicable | 4 hours | CRBN -/- |

Mechanism of Action

BSJ-03-204 functions as a molecular bridge, bringing together the E3 ubiquitin ligase cereblon and the target proteins CDK4 and CDK6. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK4 and CDK6. The resulting polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation leads to a reduction in the levels of CDK4 and CDK6, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and causing cell cycle arrest at the G1 phase.

Signaling Pathway

CDK4 and CDK6 are key regulators of the cell cycle, specifically the transition from the G1 to the S phase. In their active state, complexed with D-type cyclins, they phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and cell cycle progression. By inducing the degradation of CDK4 and CDK6, BSJ-03-204 prevents the phosphorylation of Rb, thereby maintaining its inhibitory grip on E2F and halting the cell cycle in the G1 phase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and activity of BSJ-03-204.

Western Blot Analysis for CDK4/6 Degradation

This protocol is used to determine the degradation of CDK4 and CDK6 in cells treated with BSJ-03-204.

Materials:

-

Cell Lines: Jurkat (Wildtype and CRBN-/-)

-

Reagents: BSJ-03-204, DMSO (vehicle), RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, Tris-Glycine-SDS running buffer, transfer buffer, 5% non-fat dry milk in TBST, primary antibodies (anti-CDK4, anti-CDK6, anti-β-actin), HRP-conjugated secondary antibody, ECL chemiluminescence substrate.

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells to a density of 1x10^6 cells/mL. Treat cells with various concentrations of BSJ-03-204 (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for 4 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, and β-actin (as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL chemiluminescence substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of BSJ-03-204 on the cell cycle distribution.

Materials:

-

Cell Line: Granta-519

-

Reagents: BSJ-03-204, DMSO, PBS, 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).

Procedure:

-

Cell Culture and Treatment: Seed Granta-519 cells and treat with 1 µM BSJ-03-204 or DMSO for 24 hours.

-

Cell Harvesting: Harvest cells, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Cell Proliferation Assay

This protocol is used to measure the anti-proliferative effects of BSJ-03-204.

Materials:

-

Cell Lines: Jeko-1, Mino, Granta-519, Rec-1, Maver-1

-

Reagents: BSJ-03-204, DMSO, complete cell culture medium, CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

-

Cell Seeding: Seed MCL cells in a 96-well plate.

-

Treatment: Treat the cells with a serial dilution of BSJ-03-204 (0.0001 to 100 µM) or DMSO.

-

Incubation: Incubate the plate for 3 to 4 days.

-

Viability Measurement: Add CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Conclusion

BSJ-03-204 is a highly effective and selective PROTAC degrader of CDK4 and CDK6. Its ability to induce G1 cell cycle arrest and inhibit proliferation in cancer cells, particularly in mantle cell lymphoma, highlights its therapeutic potential. The specific modification that prevents the degradation of IKZF1 and IKZF3 represents a significant advancement in the design of safer and more targeted CRBN-based therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.

References

The PROTAC Technology Behind BSJ-03-204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the Proteolysis Targeting Chimera (PROTAC) technology as exemplified by BSJ-03-204, a potent and selective degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to PROTAC Technology and BSJ-03-204

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in pharmacology, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1]

BSJ-03-204 is a PROTAC designed to specifically target CDK4 and CDK6, key regulators of the cell cycle whose aberrant activity is a hallmark of many cancers.[2] It is a hybrid molecule constructed from three key components:

-

A ligand for the target proteins (CDK4/6) , which is based on the potent and selective CDK4/6 inhibitor, Palbociclib.[3][4]

-

A ligand for an E3 ubiquitin ligase , in this case, a molecule that recruits Cereblon (CRBN).[4]

-

A linker that covalently connects the two ligands, optimizing the formation of a productive ternary complex.[4]

A significant feature of BSJ-03-204 is its selectivity. By modifying the Cereblon-binding moiety, it avoids the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), which is a common off-target effect of some immunomodulatory imide drugs and their derived PROTACs.[4][5]

Mechanism of Action

The primary mechanism of action of BSJ-03-204 involves the formation of a ternary complex between the target protein (CDK4 or CDK6), the PROTAC molecule itself, and the E3 ubiquitin ligase Cereblon.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of these proteins.[5] This event-driven, catalytic nature allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of BSJ-03-204.

| Target | IC50 (nM)[1][3] |

| CDK4/Cyclin D1 | 26.9 |

| CDK6/Cyclin D1 | 10.4 |

| Cell Line | Concentration Range (µM)[1][3] | Effect |

| Mantle Cell Lymphoma (MCL) | 0.0001 - 100 | Potent anti-proliferative effects |

| Granta-519 | 1 | Potent induction of G1 cell cycle arrest |

| Cell Type | Concentration Range (µM)[1][3] | Observation |

| WT cells | 0.1 - 5 | Degradation of CDK4/6 |

| WT cells | 0.1 - 5 | No degradation of IKZF1/3 |

Visualizations

PROTAC Mechanism of Action

CDK4/6 Signaling Pathway

Experimental Workflow for BSJ-03-204 Characterization

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the characterization of BSJ-03-204. These are based on standard laboratory procedures and the methodologies suggested in the primary literature.

Immunoblotting for CDK4/6 Degradation

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat, Granta-519) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of BSJ-03-204 (e.g., 0.1 to 5 µM) for a specified time (e.g., 4 hours).[1][3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Culture and Treatment: Seed cells (e.g., Granta-519) and treat with BSJ-03-204 (e.g., 1 µM) for 24 hours.[2]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Cell Viability Assay

-

Cell Seeding: Seed mantle cell lymphoma (MCL) cell lines in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of BSJ-03-204 (e.g., 0.0001 to 100 µM) for 3 to 4 days.[1][3]

-

Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the luminescence signal against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Quantitative Mass Spectrometry for Proteome-wide Selectivity

-

Cell Culture and Treatment: Treat cells (e.g., Molt4) with BSJ-03-204 (e.g., 250 nM) for a short duration (e.g., 5 hours) to enrich for direct degradation targets.[2]

-

Sample Preparation:

-

Lyse the cells and quantify the protein concentration.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

-

LC-MS/MS Analysis:

-

Separate the labeled peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant) to identify and quantify proteins across the different treatment conditions.

-

Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with BSJ-03-204, thus determining its proteome-wide selectivity.

-

Conclusion

BSJ-03-204 is a well-characterized PROTAC that effectively and selectively degrades CDK4 and CDK6. Its design, which avoids the off-target degradation of IKZF1/3, makes it a valuable tool for studying the specific roles of CDK4 and CDK6 in cell cycle regulation and a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a robust framework for the evaluation and characterization of this and other novel PROTAC molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The PROTAC BSJ-03-204: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BSJ-03-204, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). By hijacking the ubiquitin-proteasome system, BSJ-03-204 offers a novel therapeutic modality for cancers reliant on the CDK4/6 signaling axis. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the core signaling pathways and workflows.

Executive Summary

BSJ-03-204 is a heterobifunctional molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This dual-binding capability enables the recruitment of CDK4 and CDK6 to the CRBN E3 ligase complex, leading to their polyubiquitination and subsequent degradation by the proteasome[1][3]. The degradation of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, thereby maintaining its inhibition of the E2F transcription factor and inducing a G1 phase cell cycle arrest[4][5]. Notably, BSJ-03-204 is engineered to avoid the degradation of the transcription factors IKZF1 and IKZF3, a common off-target effect of some CRBN-recruiting molecules[1][4][6].

Data Presentation: Quantitative Effects of BSJ-03-204

The following tables summarize the quantitative data regarding the in vitro activity of BSJ-03-204.

Table 1: In Vitro Kinase Inhibitory Activity [2][6][7][8][9][10][11][12]

| Target | IC₅₀ (nM) |

| CDK4/D1 | 26.9 |

| CDK6/D1 | 10.4 |

Table 2: Cellular Activity of BSJ-03-204 [4][7][9][10][11]

| Assay Type | Cell Line(s) | Concentration / Duration | Observed Effect |

| Protein Degradation | Wild-Type (WT) Jurkat / Molt4 Cells | 0.1 - 5 µM / 4 hours | Selective degradation of CDK4 and CDK6 |

| Cell Cycle Arrest | Granta-519 (Mantle Cell Lymphoma) | 1 µM / 1 day (24 hours) | Potent induction of G1 phase arrest |

| Anti-Proliferative Effects | Mantle Cell Lymphoma (MCL) Cell Lines | 0.0001 - 100 µM / 3 - 4 days | Potent inhibition of cell proliferation |

Core Signaling Pathway and Mechanism of Action

BSJ-03-204's primary effect on cell cycle progression is mediated through the targeted degradation of CDK4 and CDK6, key regulators of the G1-S phase transition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of BSJ-03-204 are provided below. These are based on standard laboratory procedures and findings reported in the primary literature[4].

Cell Culture

-

Cell Lines: Mantle Cell Lymphoma (MCL) lines (e.g., Granta-519, Jeko-1, Mino), Jurkat, and Molt4 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of CDK4, CDK6, and phosphorylated Rb (pRb) following treatment with BSJ-03-204.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight (for adherent lines). Treat with desired concentrations of BSJ-03-204 (e.g., 0.1 - 5 µM) or DMSO as a vehicle control for a specified duration (e.g., 4 hours).

-

Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-pRb (Ser807/811), anti-β-actin) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with BSJ-03-204 (e.g., 1 µM) or DMSO for the desired time (e.g., 24 hours).

-

Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation.

-

Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). Analyze at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Anti-Proliferative Assay (CellTiter-Glo®)

This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolic activity.

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

-

Compound Addition: Add serial dilutions of BSJ-03-204 (e.g., 0.0001 to 100 µM) to the wells. Include wells with medium only (background) and DMSO-treated cells (vehicle control).

-

Incubation: Incubate the plate for the desired period (e.g., 3 to 4 days) under standard culture conditions.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control, and use a non-linear regression curve fit (e.g., in GraphPad Prism) to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for assessing BSJ-03-204's efficacy.

References

- 1. biologi.ub.ac.id [biologi.ub.ac.id]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. ch.promega.com [ch.promega.com]

- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. adooq.com [adooq.com]

The Anti-Proliferative Properties of BSJ-03-204 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of target proteins rather than simply inhibiting their enzymatic activity.[1][2][3][4][5] This technical guide provides an in-depth overview of the anti-proliferative properties of BSJ-03-204 in cancer cells, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

BSJ-03-204 is constructed from a palbociclib moiety, which binds to CDK4/6, linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][5] This dual-binding capacity allows BSJ-03-204 to bring CDK4 and CDK6 into proximity with the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[5] A key feature of BSJ-03-204 is its selectivity; it does not induce the degradation of neosubstrates of CRBN, such as IKZF1 and IKZF3, which is a common off-target effect of some thalidomide-based degraders.[1][2][3][4][6]

Core Mechanism of Action

The anti-proliferative effects of BSJ-03-204 are a direct consequence of the degradation of CDK4 and CDK6. These kinases are pivotal regulators of the cell cycle, specifically the transition from the G1 to the S phase.[1][7] In their active state, CDK4/6 form complexes with Cyclin D, which then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and entry into the S phase. By degrading CDK4 and CDK6, BSJ-03-204 prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to a robust G1 cell cycle arrest and a potent anti-proliferative effect in cancer cells, particularly those dependent on the CDK4/6-Rb pathway for proliferation.[1][4][6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and activity of BSJ-03-204.

Table 1: In Vitro Inhibitory Activity of BSJ-03-204

| Target | IC50 (nM) |

| CDK4/D1 | 26.9 |

| CDK6/D1 | 10.4 |

Data sourced from multiple references.[1][2][3][8][9]

Table 2: Cellular Activity of BSJ-03-204 in Cancer Cell Lines

| Cell Lines | Assay Type | Concentration Range | Duration | Observed Effect |

| MCL Cell Lines | Anti-proliferation | 0.0001-100 µM | 3 or 4 days | Potent anti-proliferative effects |

| Granta-519 | Cell Cycle Analysis | 1 µM | 1 day | Potent induction of G1 arrest |

| Wild-Type (WT) Cells | Protein Degradation | 0.1-5 µM | 4 hours | Selective degradation of CDK4/6, not IKZF1/3 |

MCL (Mantle Cell Lymphoma) cell lines include Jeko-1, Mino, Granta-519, Rec-1, and Maver-1.[3][6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of BSJ-03-204 and the general experimental workflows for its characterization.

Caption: Mechanism of action of BSJ-03-204 leading to G1 cell cycle arrest.

Caption: General experimental workflow for characterizing BSJ-03-204.

Caption: Logical relationships of BSJ-03-204's properties and effects.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of BSJ-03-204 on mantle cell lymphoma (MCL) cell lines.

Materials:

-

MCL cell lines (e.g., Jeko-1, Mino, Granta-519)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

BSJ-03-204 stock solution (in DMSO)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a serial dilution of BSJ-03-204 in complete culture medium. A typical concentration range would be from 0.0001 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest BSJ-03-204 concentration.

-

Treatment: After allowing the cells to adhere overnight (if applicable for the specific cell line), add 100 µL of the diluted BSJ-03-204 or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 3 to 4 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the half-maximal effective concentration (EC50) using a non-linear regression curve fit.

Cell Cycle Analysis

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with BSJ-03-204 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line (e.g., Granta-519)

-

Complete culture medium

-

BSJ-03-204 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a specific concentration of BSJ-03-204 (e.g., 1 µM) or vehicle control (DMSO) for a designated time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

-

Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram (G0/G1, S, and G2/M phases).

Western Blot Analysis

This protocol is for detecting the degradation of CDK4 and CDK6 in cells treated with BSJ-03-204.

Materials:

-

Cancer cell lines (e.g., Jurkat, Granta-519)

-

Complete culture medium

-

BSJ-03-204 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK4, anti-CDK6, anti-pRb, anti-Rb, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with BSJ-03-204 (e.g., 0.1-5 µM for 4 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate to the membrane.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.

Conclusion

BSJ-03-204 is a highly effective and selective degrader of CDK4 and CDK6, demonstrating potent anti-proliferative activity in cancer cells, particularly in mantle cell lymphoma. Its mechanism of action, centered on the proteasomal degradation of these key cell cycle regulators, leads to a robust G1 arrest. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of BSJ-03-204 and other PROTAC-based therapeutics. The data and methodologies presented here are intended to support researchers and drug development professionals in advancing the understanding and application of targeted protein degradation in oncology.

References

- 1. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BSJ-03-204 | Active Degraders: R&D Systems [rndsystems.com]

- 8. The G1-S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BSJ-03-204: A Selective CDK4/6 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BSJ-03-204, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).

Chemical Structure and Properties

BSJ-03-204 is a synthetic, heterobifunctional small molecule. It is constructed by covalently linking a derivative of the potent CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual-binding capacity enables the recruitment of CDK4 and CDK6 to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2]

The chemical name for BSJ-03-204 is N-[4-[4-[6-[(6-Acetyl-8-cyclopentyl-7,8-dihydro-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]-1-piperazinyl]butyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide.

Table 1: Physicochemical Properties of BSJ-03-204

| Property | Value | Reference |

| Molecular Formula | C₄₃H₄₈N₁₀O₈ | |

| Molecular Weight | 832.90 g/mol | [3] |

| CAS Number | 2349356-09-6 | |

| Appearance | Light yellow to yellow solid | MedChemExpress |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (e.g., 16.66 mg/mL or 20 mM) | |

| SMILES | CC1=C(C(N(C2=C1C=NC(NC3=CC=C(C=N3)N4CCN(CC4)CCCCNC(COC5=C6C(C(N(C6=O)C7C(NC(CC7)=O)=O)=O)=CC=C5)=O)=N2)C8CCCC8)=O)C(C)=O | |

| Storage | Store lyophilized at -20°C. In solution (DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light. | MedChemExpress, DC Chemicals |

Mechanism of Action and Biological Activity

BSJ-03-204 functions as a selective CDK4/6 degrader. As a PROTAC, it forms a ternary complex between the target proteins (CDK4 or CDK6) and the E3 ubiquitin ligase Cereblon.[2] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

A key feature of BSJ-03-204 is its selectivity. It effectively degrades CDK4 and CDK6 without inducing the degradation of neosubstrates of Cereblon, such as the lymphoid transcription factors IKZF1 and IKZF3.[3] This selectivity is attributed to the specific linker and warhead design.[4]

The degradation of CDK4 and CDK6 by BSJ-03-204 leads to potent downstream biological effects, including G1 cell cycle arrest and inhibition of cell proliferation in cancer cell lines, particularly in mantle cell lymphoma (MCL).[4]

Table 2: In Vitro Biological Activity of BSJ-03-204

| Assay | Target/Cell Line | Result | Concentration/Time | Reference |

| Kinase Inhibition | CDK4/Cyclin D1 | IC₅₀: 26.9 nM | N/A | [3] |

| Kinase Inhibition | CDK6/Cyclin D1 | IC₅₀: 10.4 nM | N/A | [3] |

| Protein Degradation | Jurkat Cells (WT) | Induces degradation of CDK4/6 | 0.1-5 µM for 4 hours | [4][5] |

| Protein Degradation | Jurkat Cells (WT) | Does not induce degradation of IKZF1/3 | 0.1-5 µM for 4 hours | [4][5] |

| Cell Cycle Analysis | Granta-519 (MCL) | Potently induces G1 arrest | 1 µM for 24 hours | [4] |

| Anti-proliferative | MCL Cell Lines (Jeko-1, Mino, Granta-519, Rec-1, Maver-1) | Potent anti-proliferative effects | 0.0001-100 µM for 3-4 days | [4][5] |

Summary of Key Experimental Protocols

The following protocols are summaries of the key experiments used to characterize BSJ-03-204, as described in the primary literature.[4] Researchers should refer to the original publication for complete, detailed methodologies.

Cell Culture

Mantle cell lymphoma (MCL) cell lines (e.g., Granta-519, Jeko-1, Mino) and Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

-

Cell Treatment: Jurkat cells (wild-type or CRBN-knockout) were seeded and treated with various concentrations of BSJ-03-204 (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for 4 hours.

-

Lysis: After treatment, cells were harvested, washed with PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., β-actin or Vinculin). Subsequently, membranes were incubated with appropriate HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment: Granta-519 cells were treated with 1 µM BSJ-03-204 or DMSO for 24 hours.

-

Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. Cell cycle distribution (G1, S, G2/M phases) was quantified using appropriate software (e.g., FlowJo).

Cell Proliferation Assay

-

Cell Seeding: MCL cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a range of concentrations of BSJ-03-204 (e.g., 0.0001 to 100 µM) in triplicate.

-

Incubation: Plates were incubated for 3 to 4 days.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was read on a plate reader. The half-maximal effective dose (ED₅₀) values were calculated using a non-linear regression curve fit in software such as GraphPad Prism.

Conclusion

BSJ-03-204 is a valuable chemical probe for studying the biology of CDK4 and CDK6. As a selective degrader, it offers a distinct mechanism of action compared to traditional kinase inhibitors, providing a powerful tool for target validation and exploration of the therapeutic potential of CDK4/6 degradation. Its selectivity in sparing IKZF1/3 makes it a more precise tool for dissecting the specific roles of CDK4/6 in cell cycle regulation and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. adooq.com [adooq.com]

- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Selectivity of BSJ-03-204 for CDK4/6 over IKZF1/3

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-204 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3] A critical feature of BSJ-03-204 is its high selectivity for CDK4/6, with a notable absence of degradation activity towards the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] This selectivity is of significant interest in drug development to minimize off-target effects associated with pan-degraders. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways that define the selectivity profile of BSJ-03-204.

Introduction to BSJ-03-204

BSJ-03-204 is a heterobifunctional molecule that functions as a PROTAC.[2] It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a separate ligand, derived from the CDK4/6 inhibitor Palbociclib, that binds to CDK4 and CDK6.[1][2] By simultaneously engaging both the E3 ligase and the target proteins, BSJ-03-204 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[3]

The selectivity of BSJ-03-204 for CDK4/6 over IKZF1/3 is engineered through a specific chemical modification within the CRBN-binding moiety. This modification, the substitution of an oxylamide for the thalidomide aryl amine nitrogen, abrogates the recruitment and subsequent degradation of IKZF1 and IKZF3, which are known substrates of immunomodulatory drugs (IMiDs) that also engage CRBN.[3]

Quantitative Data Summary

The inhibitory activity and degradation potency of BSJ-03-204 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BSJ-03-204 [4][5]

| Target | IC50 (nM) |

| CDK4/Cyclin D1 | 26.9 |

| CDK6/Cyclin D1 | 10.4 |

Table 2: Cellular Degradation Profile of BSJ-03-204 [3][6]

| Cell Line | Treatment Conditions | Target Protein | Outcome |

| Jurkat (WT) | 1 µM for 4 hours | CDK4 | Degradation |

| CDK6 | Degradation | ||

| IKZF1 | No Degradation | ||

| IKZF3 | No Degradation | ||

| Molt4 | 250 nM for 5 hours | CDK4/6 | Selective Degradation |

| IKZF1/3 | No Degradation | ||

| Granta-519 | 1 µM for 24 hours | CDK4/6 | Degradation |

| IKZF1/3 | No Degradation |

Signaling Pathways

To understand the functional consequences of BSJ-03-204's activity, it is essential to visualize the signaling pathways in which CDK4/6 and IKZF1/3 are involved.

CDK4/6 Signaling Pathway

CDK4 and CDK6 are serine/threonine kinases that, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle.[3] Their primary substrate is the retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for the G1 to S phase transition.[3] By degrading CDK4/6, BSJ-03-204 prevents pRb phosphorylation, leading to cell cycle arrest in the G1 phase.[3][6]

Caption: CDK4/6 pathway and the inhibitory action of BSJ-03-204.

IKZF1/3 Degradation Pathway

IKZF1 (Ikaros) and IKZF3 (Aiolos) are lymphoid transcription factors that are targeted for degradation by IMiDs.[3] This process is mediated by the CRBN E3 ubiquitin ligase complex. IMiDs act as "molecular glues," inducing a conformational change in CRBN that enhances its affinity for IKZF1 and IKZF3, leading to their ubiquitination and proteasomal degradation. BSJ-03-204, due to its modified CRBN ligand, does not facilitate this interaction.

Caption: IMiD-mediated degradation of IKZF1/3 via CRBN, contrasted with BSJ-03-204.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of BSJ-03-204.

Western Blotting for Protein Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins in cells treated with BSJ-03-204.

Caption: General workflow for Western blot analysis.

Materials:

-

Cell Lines: Jurkat, Molt4, Granta-519

-

Reagents: BSJ-03-204, DMSO (vehicle control), RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Tris-Glycine SDS-PAGE gels, PVDF membranes, 5% non-fat dry milk or BSA in TBST (blocking buffer), primary antibodies, HRP-conjugated secondary antibodies, ECL Western Blotting Substrate.

-

Primary Antibodies:

-

Anti-CDK4 (e.g., Proteintech 11026-1-AP, 1:4000)[7]

-

Anti-CDK6 (e.g., Proteintech 66278-1-Ig, 1:20000)[8]

-

Anti-IKZF1 (e.g., Novus Biologicals NBP3-16223, 1:1000)[9]

-

Anti-IKZF3 (e.g., Proteintech 19055-1-AP, 1:500)[10]

-

Anti-phospho-Rb (Ser780) (e.g., Cell Signaling Technology #9307)[11]

-

Anti-Vinculin (loading control, e.g., Cell Signaling Technology #4650)[12]

-

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat cells with various concentrations of BSJ-03-204 (e.g., 0.1-5 µM) or DMSO for the desired time (e.g., 4 or 24 hours).[5]

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto a Tris-Glycine SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and image the chemiluminescent signal.

-

Analysis: Quantify band intensities and normalize to the loading control (Vinculin).

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[1][13]

Materials:

-

Cell Lines: Mantle Cell Lymphoma (MCL) cell lines (e.g., Granta-519)

-

Reagents: BSJ-03-204, CellTiter-Glo® Luminescent Cell Viability Assay kit, opaque-walled 96-well plates.

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of BSJ-03-204 (e.g., 0.0001-100 µM) and add to the wells.[5] Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 3 or 4 days).[5]

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (media only) and normalize the data to the vehicle-treated cells to determine the percentage of viability. Calculate IC50 values using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with BSJ-03-204.[14][15]

Materials:

-

Cell Lines: Jurkat, Granta-519

-

Reagents: BSJ-03-204, PBS, ice-cold 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).

Procedure:

-

Cell Treatment: Treat cells with BSJ-03-204 (e.g., 1 µM) or DMSO for 24 hours.[5]

-

Cell Harvesting and Fixation:

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Resuspend the cell pellet in 400 µL of PBS.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 400 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use a linear scale for PI fluorescence.

-

-

Data Analysis:

-

Gate on single cells to exclude doublets.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

BSJ-03-204 is a highly selective degrader of CDK4 and CDK6. Its selectivity is attributed to a specific chemical modification that prevents the recruitment of IKZF1 and IKZF3 to the CRBN E3 ligase. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the characterization of BSJ-03-204 and similar PROTAC molecules. This level of detailed understanding is crucial for the advancement of targeted protein degradation as a therapeutic strategy. The ability to selectively degrade target proteins while avoiding off-target effects, as demonstrated by BSJ-03-204, represents a significant step forward in the development of safer and more effective cancer therapies.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. promega.com [promega.com]

- 4. Phospho-Rb (Ser780) Recombinant Superclonal Antibody (13HCLC) (710296) [thermofisher.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. CDK4 antibody (11026-1-AP) | Proteintech [ptglab.com]

- 8. CDK6 antibody (66278-1-Ig) | Proteintech [ptglab.com]

- 9. novusbio.com [novusbio.com]

- 10. Aiolos/IKZF3 antibody (19055-1-AP) | Proteintech [ptglab.com]

- 11. Phospho-Rb (Ser780) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Vinculin Antibody | Cell Signaling Technology [cellsignal.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

An In-depth Technical Guide to the Foundational Research on BSJ-03-204

Introduction

BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. BSJ-03-204 is based on the CDK4/6 inhibitor Palbociclib, which is linked to a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3] A key feature of BSJ-03-204 is its modification to prevent the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), which are often unintended targets of imide-based degraders.[2][4] This technical guide summarizes the foundational research on BSJ-03-204, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative data from the foundational research on BSJ-03-204.

Table 1: In Vitro Inhibitory Activity of BSJ-03-204 [1][3][5]

| Target | IC50 (nM) |

| CDK4/D1 | 26.9 |

| CDK6/D1 | 10.4 |

Table 2: Cellular Activity of BSJ-03-204 in Mantle Cell Lymphoma (MCL) Cell Lines [1][3]

| Cell Line | Assay | Concentration | Duration | Effect |

| MCL cell lines | Anti-proliferative | 0.0001-100 µM | 3 or 4 days | Potent anti-proliferative effects |

| Granta-519 | Cell Cycle Arrest | 1 µM | 1 day | Potent G1 arrest |

| WT cells | Protein Degradation | 0.1-5 µM | 4 hours | Degradation of CDK4/6 |

| WT cells | Protein Degradation | 0.1-5 µM | 4 hours | No degradation of IKZF1/3 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

1. Cell Culture and Treatment

-

Cell Lines: Mantle cell lymphoma (MCL) cell lines, such as Granta-519, and Jurkat cells (wildtype and CRBN-knockout) were used.[4]

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: BSJ-03-204 was dissolved in DMSO to prepare stock solutions. For experiments, the compound was diluted to the desired final concentrations in the cell culture medium.

2. Immunoblotting for Protein Degradation

-

Cell Lysis: After treatment with BSJ-03-204 for the indicated times and concentrations, cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, phospho-Rb, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

-